molecular formula C16H20N2O3S2 B15110612 N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B15110612
M. Wt: 352.5 g/mol
InChI Key: CVCNKGUARBFDBW-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thieno[3,4-d][1,3]thiazole ring system, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives and thieno[3,4-d][1,3]thiazole precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining the phenyl derivative with the thiazole precursor under acidic or basic conditions.

    Oxidation Reactions: Introducing the dioxido groups using oxidizing agents such as hydrogen peroxide or peracids.

    Amidation Reactions: Forming the propanamide moiety through reactions with amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the dioxido groups or other parts of the molecule.

    Reduction: Reduction reactions can potentially convert the dioxido groups back to sulfides.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting various intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can be compared with other similar compounds, such as:

    Thiazole Derivatives: Known for their diverse biological activities.

    Phenyl Derivatives: Commonly used in pharmaceuticals and agrochemicals.

    Sulfoxides and Sulfones: Compounds with similar oxidation states and chemical properties.

This compound’s unique combination of a thieno[3,4-d][1,3]thiazole ring and a propanamide moiety distinguishes it from other similar compounds, potentially offering unique biological and chemical properties.

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[3-(3,4-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C16H20N2O3S2/c1-4-15(19)17-16-18(12-6-5-10(2)11(3)7-12)13-8-23(20,21)9-14(13)22-16/h5-7,13-14H,4,8-9H2,1-3H3

InChI Key

CVCNKGUARBFDBW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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